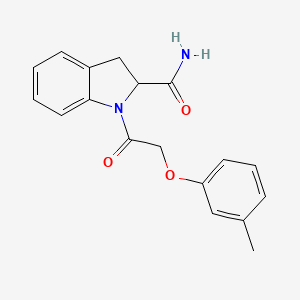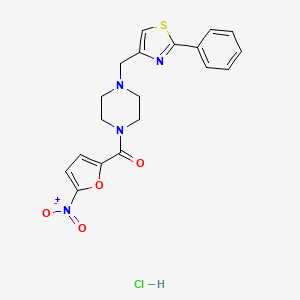
1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
Indole derivatives have been synthesized according to the seven positions that the indole molecule can accommodate different substitutions . Synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The molecular formula of “1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide” is C20H22N2O3.Chemical Reactions Analysis
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 338.407.Applications De Recherche Scientifique
Conformational Preferences and Synthesis Methodologies
A study by Warren et al. (2010) delved into the intrinsic conformational preferences of indoline-2-carboxylic acid (Inc) and its derivatives through quantum mechanical calculations. The research highlighted how the presence of a benzene ring fused to the pyrrolidine ring significantly restricts the conformational space, influencing the cis-trans arrangement of the amide bond. This study aids in understanding the structural behavior of similar compounds, including 1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide (Warren et al., 2010).
De Lange et al. (2011) reported on the asymmetric synthesis of (S)-2-Indolinecarboxylic acid, a key intermediate for ACE inhibitors, through a combination of biocatalysis and homogeneous catalysis, demonstrating an efficient synthesis route that could potentially be applied or inspire approaches for synthesizing this compound derivatives (De Lange et al., 2011).
Biological Activities
Research by Aboul‐Enein et al. (2004) explored the antioxidative properties of indole derivatives, including indole-2 and 3-carboxamides, against reactive oxygen species (ROS). This study suggests the potential of this compound and its analogs in modulating oxidative stress, highlighting their significance in pharmacological contexts (Aboul‐Enein et al., 2004).
Al-Ostoot et al. (2020) focused on the synthesis and anti-inflammatory activity of a new indole acetamide derivative, demonstrating its biological relevance through in silico modeling. This underscores the therapeutic potential of compounds within the same chemical class, including this compound, in targeting inflammation (Al-Ostoot et al., 2020).
Mécanisme D'action
Target of Action
The primary targets of 1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide are likely to be various enzymes and proteins, given the inhibitory properties of indole derivatives . The presence of the carboxamide moiety in indole derivatives allows them to form hydrogen bonds with these targets, which can inhibit their activity .
Mode of Action
The compound interacts with its targets primarily through hydrogen bonding, due to the presence of the carboxamide moiety . This interaction can lead to the inhibition of the target enzymes and proteins, thereby altering their normal function .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways related to these activities.
Result of Action
The result of the compound’s action would depend on the specific targets and pathways it affects. Given the broad range of biological activities associated with indole derivatives , the compound could potentially have a wide range of molecular and cellular effects.
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide has been found to interact with several enzymes and proteins. It has been reported that indole-2-carboxamides, including this compound, target the mycobacterial membrane protein large 3 transporter (MmpL3), a key player in the growth inhibition of Mycobacterium tuberculosis . This interaction suggests that the compound may have potential antitubercular activities.
Cellular Effects
The cellular effects of this compound are primarily observed in its interactions with various types of cells. For instance, it has been found to exhibit selective activity towards Mycobacterium tuberculosis over mammalian cells, suggesting its minimal cytotoxicity . Additionally, it has shown potent cytotoxic and antiproliferative activities against certain cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on gene expression. When docked into the MmpL3 active site, it adopts a binding profile similar to the indoleamide ligand ICA38 . This interaction with MmpL3 suggests that the compound may inhibit or activate certain enzymes, leading to changes in gene expression.
Metabolic Pathways
Given its structural similarity to other indole-2-carboxamides, it is plausible that it may be involved in similar metabolic pathways, potentially interacting with various enzymes or cofactors .
Propriétés
IUPAC Name |
1-[2-(3-methylphenoxy)acetyl]-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-5-4-7-14(9-12)23-11-17(21)20-15-8-3-2-6-13(15)10-16(20)18(19)22/h2-9,16H,10-11H2,1H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFMPOYTTGDUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-[(2-FLUOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2822597.png)


![8-bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2822600.png)
![2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2822601.png)
![N-((4-cyclohexylthiazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2822605.png)
![9-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2822606.png)

![3-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]-4-methoxybenzamide](/img/structure/B2822612.png)
![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2822613.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide](/img/structure/B2822614.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2822617.png)

